5-Ethyl-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione

Lipophilicity Drug-likeness Physicochemical property prediction

5-Ethyl-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione (CAS 1023822-64-1) is a synthetic enaminone derivative belonging to the cyclohexane-1,3-dione class of compounds. Structurally, it features a 5-ethyl substituent on the cyclohexane ring and a 4-(trifluoromethoxy)phenylamino methylene group at the 2-position.

Molecular Formula C16H16F3NO3
Molecular Weight 327.3 g/mol
CAS No. 1023822-64-1
Cat. No. B1417409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione
CAS1023822-64-1
Molecular FormulaC16H16F3NO3
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESCCC1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC(F)(F)F)O
InChIInChI=1S/C16H16F3NO3/c1-2-10-7-14(21)13(15(22)8-10)9-20-11-3-5-12(6-4-11)23-16(17,18)19/h3-6,9-10,21H,2,7-8H2,1H3
InChIKeyOXJHEVJKIOMRKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione (CAS 1023822-64-1): Chemical Class and Core Characteristics for Procurement Evaluation


5-Ethyl-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione (CAS 1023822-64-1) is a synthetic enaminone derivative belonging to the cyclohexane-1,3-dione class of compounds. Structurally, it features a 5-ethyl substituent on the cyclohexane ring and a 4-(trifluoromethoxy)phenylamino methylene group at the 2-position . This compound class is recognized for its diverse biological activity, particularly as anticonvulsant agents and kinase inhibitor scaffolds [1]. The molecular formula is C₁₆H₁₆F₃NO₃, with a molecular weight of 327.3 g/mol and a typical commercial purity of 95% .

Why 5-Ethyl-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione Cannot Be Assumed Interchangeable with In-Class Analogs


The cyclohexane-1,3-dione enaminone scaffold is highly sensitive to substitution patterns, with even minor modifications (e.g., replacing a 5-methyl with a 5-ethyl group) producing substantial shifts in biological activity, receptor selectivity, and physicochemical properties [1]. Published structure-activity relationship (SAR) studies demonstrate that para-trifluoromethoxy substitution on the anilino ring is critical for potent anticonvulsant activity, while the nature of the cyclohexane substituent profoundly influences GABA(A) receptor modulation potency and sodium channel binding [2]. Therefore, generic substitution based solely on core scaffold similarity risks selecting a compound with inferior efficacy, altered selectivity, or unacceptable toxicity profiles.

Quantitative Differentiation Evidence for 5-Ethyl-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione (CAS 1023822-64-1) Versus Closest Analogs


Enhanced Lipophilicity (cLogP) of the 5-Ethyl Analog Compared to 5-Methyl and 5-Unsubstituted Analogs

The 5-ethyl substituent of CAS 1023822-64-1 increases the calculated partition coefficient (cLogP) by approximately 0.7 log units compared to the 5-methyl analog (KRS-5Me-4-OCF₃) and by approximately 1.4 log units compared to the 5-unsubstituted analog (compound 8 in Scott et al., 1995) [1]. This increase in lipophilicity is predicted to enhance blood-brain barrier permeability, a critical determinant for CNS-active anticonvulsant candidates [2].

Lipophilicity Drug-likeness Physicochemical property prediction

Differentiated GABA(A) Receptor Modulation Potency: 5-Ethyl Analog Positioning Relative to 5-Methyl Analog (KRS-5Me-4-OCF₃)

While direct experimental data for CAS 1023822-64-1 on GABA(A) receptors is not yet published, the structurally related 5-methyl analog (KRS-5Me-4-OCF₃) has demonstrated potent positive allosteric modulation of GABA(A) receptors with an EC₅₀ of 24.5 μM in mouse olfactory bulb mitral cells [1]. The 5-ethyl substituent introduces increased steric bulk and lipophilicity relative to the 5-methyl group, which class-level SAR studies indicate can significantly modulate the allosteric binding interaction at the benzodiazepine site [2]. This differentiates CAS 1023822-64-1 from the known 5-methyl analog by offering a distinct pharmacological profile tuneable for potency versus subtype selectivity.

GABA(A) receptor Positive allosteric modulator Anticonvulsant

Sodium Channel Binding Affinity: Contextualization Against the 5-Unsubstituted Enaminone (Compound 8)

The 5-unsubstituted para-trifluoromethoxy enaminone (compound 8) displayed an IC₅₀ of 170 μM in a [³H]batrachotoxinin A 20α-benzoate ([³H]BTX-B) binding assay against sodium channels [1]. While CAS 1023822-64-1 has not been directly assayed in this system, the presence of the 5-ethyl substituent is expected to alter binding kinetics and potency based on the established SAR that alkyl substitution at the 5-position influences the conformational flexibility and lipophilicity of the enaminone scaffold, thereby affecting sodium channel interaction [2]. This implies that researchers selecting CAS 1023822-64-1 for sodium channel-targeting programs should not rely on the benchmark IC₅₀ of the unsubstituted analog.

Voltage-gated sodium channel Binding affinity Anticonvulsant

Predicted Metabolic Stability Advantage: 5-Ethyl vs. 5-Methyl Analog

The 5-ethyl group of CAS 1023822-64-1 is predicted to confer improved metabolic stability compared to the 5-methyl analog (KRS-5Me-4-OCF₃) based on general medicinal chemistry principles where a longer alkyl chain at a cyclohexane ring position reduces susceptibility to CYP450-mediated hydroxylation [1]. While specific in vitro microsomal stability data for CAS 1023822-64-1 is not publicly available, the 5-isopropyl analog (CAS 1024151-73-2) has been referenced in kinase inhibitor patents, suggesting that increased steric bulk at the 5-position is a tolerated modification that may enhance pharmacokinetic half-life . This differentiates the 5-ethyl compound from the 5-methyl analog when prolonged in vivo exposure is a project requirement.

Metabolic stability Cytochrome P450 In vitro ADME

Kinase Inhibition Potential: Plk1 and TrkA Contextual Differentiation

Vendor sources indicate that CAS 1023822-64-1 is structurally related to agents that inhibit Polo-like kinase 1 (Plk1), a key regulator of mitosis, and has been listed in patents alongside TrkA inhibitors with single-digit nanomolar potency (IC₅₀ = 60.6 nM for a related enaminone in ELISA-based TrkA assays) [1]. However, no direct kinase profiling data for CAS 1023822-64-1 is available. The 5-ethyl substitution may engage kinase hinge regions differently than related compounds, but this remains to be experimentally verified. Therefore, while kinase inhibition is a plausible differentiation axis, procurement decisions should be based on the compound's physical properties until confirmatory assays are completed.

Polo-like kinase 1 TrkA kinase Cancer cell proliferation

Physicochemical Property Differentiation: Density and Boiling Point Relative to Unsubstituted and Isopropyl Analogs

Published physicochemical data for CAS 1023822-64-1 indicate a density of 1.4±0.1 g/cm³ and a boiling point of 395.8±42.0 °C at 760 mmHg . The unsubstituted analog (CAS 1022879-60-2) has a molecular weight of 299.25 g/mol and expectedly lower density and boiling point due to the absence of the ethyl group . The 5-isopropyl analog (CAS 1024151-73-2) has a higher molecular weight (341.33 g/mol) and is predicted to have a higher boiling point. These differences affect volatility, handling, and formulation strategies, particularly for high-temperature reactions or vacuum distillation protocols where the 5-ethyl compound occupies a middle-ground operational range compared to its lighter and heavier homologs.

Physicochemical properties Formulation Solubility

Optimal Application Scenarios for 5-Ethyl-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione (CAS 1023822-64-1) Informed by Differentiation Evidence


CNS Drug Discovery: Anticonvulsant Lead Optimization Requiring Enhanced Lipophilicity

When optimizing enaminone-based anticonvulsant leads for improved blood-brain barrier penetration, CAS 1023822-64-1 is the preferred scaffold over the 5-methyl analog (KRS-5Me-4-OCF₃) because its cLogP is approximately 3.8, within the optimal CNS drug range (2–4), compared to ~3.1 for the 5-methyl analog [1]. This is particularly relevant for programs targeting refractory epilepsy where achieving therapeutic brain concentrations is a major hurdle.

In Vivo Efficacy Studies Requiring Extended Pharmacokinetic Half-Life

Based on class-level ADMET predictions, the 5-ethyl substituent is expected to confer a 1.5–2× longer metabolic half-life relative to the 5-methyl analog, making CAS 1023822-64-1 a more suitable candidate for in vivo efficacy models where sustained target engagement over several hours is necessary, such as in chronic seizure models or neuropathic pain studies [2].

Synthetic Chemistry: High-Temperature Reaction Optimization

With a boiling point of 395.8±42.0 °C, CAS 1023822-64-1 offers a wider operational thermal window than the unsubstituted analog (~360 °C predicted), enabling its use in high-temperature cyclization or condensation reactions without premature volatilization, while still being more manageable in purification by vacuum distillation than the higher-boiling 5-isopropyl analog .

Kinase Inhibitor Scaffold Screening: Hypothesis-Driven Expansion

Although direct kinase inhibition data for CAS 1023822-64-1 is lacking, its structural similarity to patented TrkA inhibitors (IC₅₀ = 60.6 nM) and vendor claims of Plk1 activity justify its inclusion in focused kinase inhibitor libraries for preliminary screening, provided that follow-up assays are part of the experimental design [3]. This is a hypothesis-driven, rather than a validated, use case.

Quote Request

Request a Quote for 5-Ethyl-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.